Glycyclamide

Description

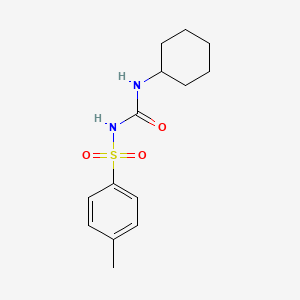

This compound is a cyclohexyl-containing sulfonylurea compound with antihyperglycemic activity. This compound, also called tolcyclamide, is less potent than glipizide.

antioxidant; strucure in first source

Structure

3D Structure

Properties

CAS No. |

664-95-9 |

|---|---|

Molecular Formula |

C14H20N2O3S |

Molecular Weight |

296.39 g/mol |

IUPAC Name |

1-cyclohexyl-3-(4-methylphenyl)sulfonylurea |

InChI |

InChI=1S/C14H20N2O3S/c1-11-7-9-13(10-8-11)20(18,19)16-14(17)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,15,16,17) |

InChI Key |

RIGBPMDIGYBTBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 |

Appearance |

Solid powder |

melting_point |

175.0 °C |

Other CAS No. |

664-95-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-cyclohexyl-3-(p- toluenesulfonyl)urea cyclamide glycyclamide tolcyclamide |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Mechanism of Glycyclamide and Other Sulfonylureas in Pancreatic β-Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of glycyclamide and related sulfonylureas on pancreatic β-cells. It delves into the molecular interactions, signaling cascades, and methodologies used to elucidate their insulin secretagogue effects.

Core Mechanism of Action: Inhibition of K-ATP Channels

This compound, along with other sulfonylureas such as gliclazide and glibenclamide, stimulates insulin secretion by directly interacting with the ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells.[1][2] These channels are crucial for linking cellular metabolism to electrical excitability. The K-ATP channel is a complex composed of two main subunits: the pore-forming inwardly rectifying potassium channel subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[3]

The primary target of sulfonylureas is the SUR1 subunit.[1][3] Binding of this compound to SUR1 induces a conformational change in the K-ATP channel complex, leading to its closure.[1] This inhibition of the outward flow of potassium ions results in the depolarization of the β-cell membrane.

The membrane depolarization, in turn, triggers the opening of voltage-dependent calcium channels (VDCCs).[2] The influx of extracellular calcium ions raises the intracellular calcium concentration, which acts as a key second messenger. This elevation in cytosolic calcium initiates the exocytosis of insulin-containing secretory granules, leading to the release of insulin into the bloodstream.[1][2]

Quantitative Data on Sulfonylurea Interactions

The efficacy and potency of sulfonylureas can be quantified through various parameters, including binding affinity (Kd), the half-maximal effective concentration for insulin secretion (EC50), and the half-maximal inhibitory concentration for K-ATP channel blockade (IC50).

| Drug | Parameter | Value | Species/Cell Line | Reference |

| Glibenclamide | Kd for SUR1 | 0.7 nM | HEK-293 cells | [4] |

| Kd for high-affinity site | 25 nM | βTC-3 cells | [5][6] | |

| Kd for low-affinity site (for repaglinide) | 14.4 nM | βTC-3 cells | [5][6] | |

| EC50 for insulin secretion | 80 nM | Mouse islets | [5][6] | |

| EC50 for glucose sensitivity | 5.8 ± 0.3 mM | Rat islets | [7][8] | |

| Gliclazide | IC50 for K-ATP channel block | 184 ± 30 nM | Mouse β-cells | [9] |

| Repaglinide | Kd for high-affinity site | 3.6 nM | βTC-3 cells | [5][6] |

| EC50 for insulin secretion | 29 nM | Mouse islets | [5][6] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the activity of K-ATP channels in response to sulfonylureas.

Methodology:

-

Cell Preparation:

-

Pancreatic islets are isolated from a suitable animal model (e.g., mouse or rat) by collagenase digestion.

-

Islets are then dissociated into single cells using a non-enzymatic dissociation solution.

-

The dispersed cells are plated onto glass coverslips and cultured for a short period to allow for adherence.

-

-

Electrophysiological Recording:

-

A coverslip with adherent β-cells is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.

-

A glass micropipette with a tip resistance of 3-5 MΩ, filled with an intracellular solution, is positioned onto a single β-cell using a micromanipulator.

-

A high-resistance "gigaseal" ( >1 GΩ) is formed between the pipette tip and the cell membrane by applying gentle suction.

-

The membrane patch under the pipette is ruptured by applying a brief pulse of suction to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

-

K-ATP channel currents are recorded in response to voltage steps.

-

This compound or other sulfonylureas are applied via the perfusion system at various concentrations to determine the dose-dependent inhibition of the K-ATP currents.

-

-

Data Analysis:

-

The degree of current inhibition at each drug concentration is measured.

-

The data is plotted to generate a dose-response curve, from which the IC50 value is calculated.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the amount of insulin secreted from pancreatic islets in response to glucose and sulfonylureas.

Methodology:

-

Islet Preparation:

-

Pancreatic islets are isolated as described for the patch-clamp protocol.

-

Islets are cultured overnight to allow for recovery.

-

-

Incubation:

-

Islets are pre-incubated in a buffer containing a low concentration of glucose (e.g., 2.8 mM) to establish a basal insulin secretion rate.

-

The islets are then transferred to solutions with varying conditions:

-

Low glucose (basal)

-

High glucose (stimulatory, e.g., 16.7 mM)

-

Low glucose + this compound

-

High glucose + this compound

-

-

After the stimulation period (typically 1-2 hours), the supernatant containing the secreted insulin is collected.

-

-

Insulin Quantification:

Radioligand Binding Assay

This assay is used to determine the binding affinity of sulfonylureas to the SUR1 subunit.

Methodology:

-

Membrane Preparation:

-

Cells expressing SUR1 (e.g., pancreatic β-cells or a recombinant cell line) are homogenized and centrifuged to isolate the cell membrane fraction.

-

-

Binding Reaction:

-

The membrane preparation is incubated with a radiolabeled sulfonylurea (e.g., [3H]glibenclamide) at various concentrations.

-

For competition assays, a fixed concentration of the radioligand is co-incubated with increasing concentrations of a non-radiolabeled competitor (e.g., this compound).

-

-

Separation and Detection:

-

The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

The radioactivity retained on the filter is measured using a scintillation counter.

-

-

Data Analysis:

-

For saturation binding assays, the data is used to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition assays, the data is used to calculate the inhibitory constant (Ki) of the unlabeled compound.

-

Off-Target and Long-Term Effects

While the primary mechanism of sulfonylureas is the blockade of K-ATP channels, some studies suggest potential off-target effects. For instance, prolonged exposure to glibenclamide has been shown to increase the sensitivity of β-cells to glucose, possibly by increasing the activity of mitochondrial-bound hexokinase.[7][8][14] Additionally, long-term treatment with sulfonylureas can lead to degranulation of a subpopulation of β-cells, which may maintain an elevated basal insulin synthesis and secretion activity.[14] This could potentially increase the risk of hypoglycemia.

Conclusion

This compound and other sulfonylureas are potent insulin secretagogues that exert their effects through a well-defined mechanism of action centered on the inhibition of K-ATP channels in pancreatic β-cells. The binding of these drugs to the SUR1 subunit initiates a cascade of events, including membrane depolarization, calcium influx, and ultimately, insulin exocytosis. The quantitative analysis of their binding affinities and effects on insulin secretion, along with detailed electrophysiological and biochemical assays, provides a robust framework for the continued development and understanding of this important class of antidiabetic drugs. Further research into their long-term effects and potential off-target actions will be crucial for optimizing their therapeutic use.

References

- 1. This compound | 664-95-9 | Benchchem [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chlorpropamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Pharmacology of human sulphonylurea receptor SUR1 and inward rectifier K+ channel Kir6.2 combination expressed in HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Stimulation of insulin release by repaglinide and glibenclamide involves both common and distinct processes - ProQuest [proquest.com]

- 7. Exposure to glibenclamide increases rat beta cells sensitivity to glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exposure to glibenclamide increases rat beta cells sensitivity to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. m.youtube.com [m.youtube.com]

- 11. assets.exkitstore.com [assets.exkitstore.com]

- 12. ELISA Video Protocol | Proteintech Group [ptglab.com]

- 13. ELISA - Wikipedia [en.wikipedia.org]

- 14. Glibenclamide treatment recruits beta-cell subpopulation into elevated and sustained basal insulin synthetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Laboratory Synthesis of Glycyclamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of Glycyclamide (1-cyclohexyl-3-(p-tolylsulfonyl)urea), a first-generation sulfonylurea compound. This document details the primary synthetic pathways, provides in-depth experimental protocols, and presents quantitative data to support researchers in the replication and optimization of these methods.

Introduction

This compound is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs. Its mechanism of action involves the stimulation of insulin release from pancreatic β-cells. For laboratory research and development, a reliable and well-characterized synthetic route is essential. This guide focuses on the most common and practical methods for preparing this compound on a laboratory scale.

Synthetic Pathways

The most prevalent and direct method for the laboratory synthesis of this compound involves the nucleophilic addition of cyclohexylamine to p-toluenesulfonyl isocyanate.[1] An alternative, greener approach involves a two-step process commencing with the formation of a carbamate from an amine and diphenyl carbonate, which then reacts with a sulfonamide.

Primary Synthesis Route: Reaction of Cyclohexylamine with p-Toluenesulfonyl Isocyanate

This one-step reaction is the most straightforward method for preparing this compound in a laboratory setting. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate.

Reaction Scheme:

A visual representation of this synthesis pathway is provided below.

Alternative Synthesis Route: Carbamate Intermediate Pathway

This method avoids the use of potentially hazardous isocyanates and is considered a greener alternative. It involves two sequential reactions: the formation of a carbamate from cyclohexylamine and diphenyl carbonate, followed by the reaction of the carbamate with p-toluenesulfonamide.

Reaction Scheme:

-

C6H11NH2 + (C6H5O)2CO → C6H11NHCOOC6H5 + C6H5OH

-

C6H11NHCOOC6H5 + p-CH3C6H4SO2NH2 → p-CH3C6H4SO2NHCONHC6H11 + C6H5OH

The workflow for this alternative synthesis is depicted below.

Experimental Protocols

Synthesis of this compound via p-Toluenesulfonyl Isocyanate

This protocol is based on established methods for the synthesis of sulfonylureas.

Materials:

-

Cyclohexylamine

-

p-Toluenesulfonyl isocyanate

-

Anhydrous benzene (or other inert solvent such as toluene or dichloromethane)

-

Isopropyl alcohol (for recrystallization)

Equipment:

-

Round-bottomed flask

-

Stirring apparatus (magnetic stirrer or overhead stirrer)

-

Reflux condenser

-

Dropping funnel

-

Heating mantle or oil bath

-

Büchner funnel and flask for vacuum filtration

-

Rotary evaporator

Procedure:

-

In a round-bottomed flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve cyclohexylamine (0.4 mole) in 100 mL of anhydrous benzene.

-

Slowly add a solution of p-toluenesulfonyl isocyanate (or a related precursor like silicon tetraisocyanate for in-situ generation) in anhydrous benzene to the stirred solution of cyclohexylamine.

-

An exothermic reaction will occur. After the initial reaction subsides, heat the mixture to reflux for 30 minutes.

-

Remove the solvent using a rotary evaporator.

-

To the residue, add dilute isopropyl alcohol (200 mL) and heat the mixture at reflux for 30 minutes.

-

Filter the hot mixture to remove any insoluble byproducts.

-

Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the crystals with cold isopropyl alcohol.

-

Dry the product under vacuum to yield pure this compound.

Expected Yield:

While a specific yield for this compound via this exact protocol is not available in the searched literature, a similar procedure for the synthesis of cyclohexylurea from cyclohexylamine and silicon tetraisocyanate reported a crude yield of 97%.

Purification of this compound

Recrystallization is a common method for the purification of synthesized this compound.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot isopropyl alcohol.

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filter the hot solution to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold isopropyl alcohol.

-

Dry the crystals under vacuum.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₂₀N₂O₃S | |

| Molecular Weight | 296.39 g/mol | [2] |

| Melting Point | 174-176 °C | |

| Appearance | White crystalline solid |

Logical Relationships in Synthesis

The successful synthesis of this compound is dependent on several key factors. The logical relationship between these factors and the desired outcome is illustrated in the diagram below.

Conclusion

The synthesis of this compound in a laboratory setting is a well-established process. The reaction of cyclohexylamine with p-toluenesulfonyl isocyanate provides a direct and high-yielding route to the desired product. Careful control of reaction conditions and effective purification are critical for obtaining high-purity this compound suitable for research and development purposes. The alternative carbamate pathway offers a safer and more environmentally friendly option. This guide provides the necessary details for researchers to successfully synthesize and purify this compound for their laboratory needs.

References

The Discovery and Developmental History of Glycyclamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyclamide (1-cyclohexyl-3-(p-toluenesulfonyl)urea) is a first-generation sulfonylurea oral hypoglycemic agent. This document provides a comprehensive overview of its discovery, developmental history, and key scientific attributes. While specific quantitative preclinical and clinical data for this compound are limited in publicly accessible literature, this guide synthesizes the available information and draws upon data from closely related first-generation sulfonylureas to provide a thorough understanding of its pharmacological profile. Detailed experimental protocols for key assays and relevant signaling pathways are also presented to support further research in this class of compounds.

Introduction: The Dawn of Oral Antidiabetic Therapy

The development of sulfonylureas as oral antidiabetic agents marked a pivotal moment in the management of type 2 diabetes mellitus. The journey began with the serendipitous observation of the hypoglycemic effects of certain sulfonamide compounds in the 1940s.[1] This discovery paved the way for the development of the first generation of sulfonylurea drugs in the 1950s, which included compounds like carbutamide and tolbutamide.[1] this compound emerged as part of this initial wave of oral therapies designed to address the growing prevalence of type 2 diabetes.

Discovery and Synthesis

This compound, also known as tolcyclamide, is chemically identified as 1-cyclohexyl-3-(p-toluenesulfonyl)urea. Its synthesis is a direct application of nucleophilic addition to a carbonyl group.

Chemical Synthesis

The most common laboratory-scale synthesis of this compound involves the reaction of cyclohexylamine with p-toluenesulfonyl isocyanate.[1] This reaction is a robust and well-established method for forming the N,N'-disubstituted sulfonylurea core.

Reaction Scheme:

-

Cyclohexylamine + p-Toluenesulfonyl isocyanate → this compound

The mechanism involves the nucleophilic attack of the nitrogen atom in cyclohexylamine on the electrophilic carbonyl carbon of the p-toluenesulfonyl isocyanate.[1] This is followed by a proton transfer to yield the stable sulfonylurea product.

Preclinical Development

Preclinical studies of sulfonylureas, including this compound, have been instrumental in elucidating their mechanism of action and hypoglycemic efficacy. These studies have primarily utilized in vitro cell-based assays and in vivo animal models of diabetes.

Mechanism of Action

This compound exerts its glucose-lowering effect by stimulating insulin secretion from the pancreatic β-cells.[2] The primary molecular target is the ATP-sensitive potassium (KATP) channel on the β-cell membrane.

Signaling Pathway of this compound-Induced Insulin Secretion

Caption: this compound's mechanism of action in pancreatic β-cells.

The binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel leads to its closure.[1] This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium triggers the fusion of insulin-containing secretory vesicles with the cell membrane and the subsequent exocytosis of insulin.

Preclinical Efficacy in Animal Models

Table 1: Representative Efficacy of a Sulfonylurea (Glibenclamide) in STZ-Induced Diabetic Rats

| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | % Reduction |

| Diabetic Control | 450 ± 57.12 | 374 ± 28.60 | - |

| Glibenclamide (10 mg/kg) | 380 ± 41.32 | 249 ± 56.43 | ~34.5% |

Data adapted from a study on Glibenclamide and presented for illustrative purposes due to the lack of specific data for this compound.

Clinical Development

Information regarding extensive clinical trials specifically for this compound is sparse in contemporary medical literature. As a first-generation sulfonylurea, its clinical development preceded modern standards of large-scale, randomized controlled trials with extensive data reporting. Clinical experience with "glynclamide" (a likely synonym or misspelling of this compound) was reported in 1969, indicating its use in patients with diabetes mellitus.[3]

Efficacy in Type 2 Diabetes

The primary therapeutic effect of this compound is the lowering of blood glucose levels in patients with type 2 diabetes who have residual pancreatic β-cell function. The efficacy of sulfonylureas as a class in reducing HbA1c levels is well-established.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans, such as Cmax and AUC, are not well-documented in available literature. However, its estimated half-life is approximately 6-8 hours.[1]

Table 2: Comparative Estimated Half-Lives of Sulfonylureas

| Compound | Generation | Estimated Half-Life (hours) |

| Tolbutamide | First | 4-6 |

| This compound | First | 6-8 |

| Glipizide | Second | 2-4 |

| Glibenclamide | Second | 5-9 |

Data for Tolbutamide, Glipizide, and Glibenclamide are from cited sources.[1] The half-life for this compound is an estimate based on structural analogs.[1]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via the reaction of cyclohexylamine and p-toluenesulfonyl isocyanate.

Materials:

-

Cyclohexylamine

-

p-Toluenesulfonyl isocyanate

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Stirring apparatus

-

Reaction vessel

-

Apparatus for filtration and drying

Procedure:

-

Dissolve cyclohexylamine in the anhydrous solvent in the reaction vessel under stirring.

-

Slowly add an equimolar amount of p-toluenesulfonyl isocyanate to the solution.

-

Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-4 hours).

-

Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography).

-

Upon completion, the solid product (this compound) will precipitate.

-

Collect the precipitate by filtration.

-

Wash the product with a small amount of cold solvent to remove unreacted starting materials.

-

Dry the purified this compound under vacuum.

Workflow for this compound Synthesis

Caption: A typical workflow for the laboratory synthesis of this compound.

Induction of Diabetes in a Rat Model

Objective: To induce a state of hyperglycemia in rats that mimics type 1 diabetes using streptozotocin (STZ).

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5)

-

Insulin (for managing severe hyperglycemia, if necessary)

-

Blood glucose monitoring system

Procedure:

-

Acclimatize the rats for at least one week before the experiment.

-

Fast the rats overnight (approximately 12 hours) before STZ injection.

-

Freshly prepare the STZ solution in cold citrate buffer immediately before use.

-

Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 60 mg/kg body weight).

-

Provide the rats with a 5% sucrose solution to drink for the first 24 hours post-injection to prevent hypoglycemia.

-

Monitor blood glucose levels 48-72 hours after STZ injection.

-

Confirm diabetes by measuring fasting blood glucose levels. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.

In Vitro Insulin Secretion Assay

Objective: To measure the effect of this compound on insulin secretion from isolated pancreatic islets.

Materials:

-

Isolated pancreatic islets from rodents

-

Krebs-Ringer bicarbonate (KRB) buffer supplemented with various glucose concentrations

-

This compound solution of desired concentrations

-

Collagenase for islet isolation

-

Culture medium

-

Insulin immunoassay kit

Procedure:

-

Isolate pancreatic islets from rats or mice by collagenase digestion.

-

Culture the isolated islets overnight to allow for recovery.

-

Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.

-

Incubate batches of islets with:

-

Low glucose (negative control)

-

High glucose (e.g., 16.7 mM) (positive control)

-

High glucose + varying concentrations of this compound

-

-

Incubate for a defined period (e.g., 1 hour) at 37°C.

-

Collect the supernatant from each condition.

-

Measure the insulin concentration in the supernatant using an appropriate immunoassay (e.g., ELISA or RIA).

-

Normalize the insulin secretion to the islet number or protein content.

Conclusion and Future Perspectives

This compound represents a foundational molecule in the history of oral antidiabetic therapy. As a first-generation sulfonylurea, its discovery and development were critical in establishing the therapeutic principle of stimulating endogenous insulin secretion for the management of type 2 diabetes. While it has been largely superseded by second and third-generation sulfonylureas with improved potency and pharmacokinetic profiles, the study of this compound and its congeners continues to provide valuable insights into the function of the KATP channel and the mechanisms of insulin secretion.

The lack of extensive, publicly available quantitative data for this compound highlights the evolution of drug development and regulatory standards over the decades. Future research on this and similar older compounds could involve retrospective analyses of any existing data, as well as new in vitro and in vivo studies to fully characterize their pharmacological profiles using modern techniques. This would not only provide a more complete historical record but could also uncover nuances in their interactions with the sulfonylurea receptor that may inform the design of future therapies.

References

- 1. Reducing hyperglucagonaemia in type 2 diabetes using low‐dose glibenclamide: Results of the LEGEND‐A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical experience with glynclamide, a new hypoglycaemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycyclamide's Role in Stimulating Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative data and specific experimental protocols for glycyclamide are limited. Therefore, this guide utilizes data from the closely related and extensively studied second-generation sulfonylurea, glibenclamide (also known as glyburide), to illustrate the core mechanisms and experimental considerations relevant to this compound. It is presumed that this compound operates through a similar, if not identical, mechanism of action.

Introduction

This compound is a member of the sulfonylurea class of oral hypoglycemic agents, a cornerstone in the management of type 2 diabetes mellitus for decades.[1] The therapeutic efficacy of sulfonylureas lies in their ability to stimulate insulin secretion from pancreatic β-cells, thereby lowering blood glucose levels.[2] This guide provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to the insulinotropic action of sulfonylureas, with a specific focus on the presumed role of this compound.

While newer classes of anti-diabetic drugs have emerged, a thorough understanding of the fundamental action of sulfonylureas remains critical for researchers in metabolic diseases and for the development of novel therapeutics targeting insulin secretion.

Core Mechanism of Action: Targeting the KATP Channel

The primary molecular target of sulfonylureas is the ATP-sensitive potassium (KATP) channel in the plasma membrane of pancreatic β-cells.[1] These channels are crucial in coupling glucose metabolism to cellular electrical activity and subsequent insulin exocytosis.

The KATP channel is a hetero-octameric complex composed of two distinct subunits:

-

Kir6.2: The inwardly rectifying potassium channel subunit that forms the pore of the channel.

-

Sulfonylurea Receptor 1 (SUR1): A regulatory subunit belonging to the ATP-binding cassette (ABC) transporter superfamily, which harbors the binding site for sulfonylureas.

In the resting state, at low blood glucose concentrations, KATP channels are open, allowing potassium ions (K+) to efflux from the β-cell. This maintains a hyperpolarized state of the cell membrane, keeping voltage-gated calcium channels (VGCCs) closed and insulin secretion at a basal level.

Signaling Pathway of this compound-Induced Insulin Secretion

The stimulatory effect of this compound on insulin secretion is a multi-step process initiated by its binding to the SUR1 subunit of the KATP channel. This interaction triggers a cascade of events leading to the release of insulin.

Caption: Signaling pathway of this compound-induced insulin secretion.

Quantitative Data (Derived from Glibenclamide Studies)

The following tables summarize key quantitative parameters for glibenclamide, which are expected to be comparable for this compound. These values are essential for designing experiments and for the preclinical and clinical evaluation of sulfonylurea compounds.

Table 1: Binding Affinity and Potency of Glibenclamide

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Kd) | |||

| High-affinity SUR1 binding | ~0.2 nM | Pancreatic β-cells | [3] |

| Functional Potency (EC50) | |||

| Inhibition of KATP channels | ~1-5 nM | Pancreatic β-cells | [4] |

| Stimulation of insulin secretion | ~5-10 nM | Isolated pancreatic islets | [4] |

Table 2: Clinical Efficacy of Glibenclamide in Type 2 Diabetes

| Clinical Endpoint | Typical Effect | Study Population | Reference |

| HbA1c Reduction | 1-2% | Patients with type 2 diabetes | [1] |

| Fasting Plasma Glucose Reduction | 50-70 mg/dL | Patients with type 2 diabetes | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on insulin secretion. Below are representative protocols for key in vitro assays.

Perifusion Assay for Dynamic Insulin Secretion

This method allows for the real-time measurement of insulin secretion from isolated pancreatic islets in response to various stimuli.

Caption: Experimental workflow for a perifusion insulin secretion assay.

Detailed Steps:

-

Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse, rat) by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Islet Culture: Isolated islets are cultured overnight to allow for recovery.

-

Perifusion System Setup: Islets are placed in a perifusion chamber and continuously supplied with a buffer solution at a constant flow rate.

-

Equilibration: Islets are first perifused with a buffer containing a basal glucose concentration (e.g., 3 mM) to establish a stable baseline of insulin secretion.

-

Stimulation: The perifusion buffer is switched to one containing the desired concentration of this compound and/or other secretagogues (e.g., high glucose).

-

Fraction Collection: The outflow from the chamber (perifusate) is collected in timed fractions.

-

Insulin Measurement: The concentration of insulin in each fraction is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The results are plotted as insulin secretion rate over time to visualize the dynamics of the secretory response.

Patch-Clamp Electrophysiology for KATP Channel Activity

This technique allows for the direct measurement of ion channel activity in the membrane of single β-cells.

Caption: Workflow for patch-clamp analysis of KATP channel activity.

Detailed Steps:

-

Cell Preparation: Pancreatic islets are dispersed into single cells and plated on glass coverslips.

-

Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate intracellular solution.

-

Seal Formation: The micropipette is brought into contact with the membrane of a single β-cell, and gentle suction is applied to form a high-resistance "gigaseal."

-

Recording Configuration:

-

Whole-Cell: The membrane patch under the pipette is ruptured to allow electrical access to the entire cell. This configuration is used to measure the total KATP current.

-

Excised-Patch (Inside-Out): The patch of membrane is pulled away from the cell, exposing the intracellular face of the membrane to the bath solution. This allows for the direct application of compounds to the intracellular side of the channel.

-

-

Current Recording: A patch-clamp amplifier is used to clamp the membrane potential at a set voltage and record the resulting potassium currents through the KATP channels.

-

Drug Application: this compound is applied to the cell or the excised patch via the perfusion system to observe its effect on channel activity.

-

Data Analysis: The recorded currents are analyzed to determine the extent of channel inhibition by this compound. A dose-response curve can be generated by applying a range of drug concentrations.

Conclusion

References

- 1. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and safety of gliclazide in the treatment of non-insulin-dependent diabetes mellitus: a Canadian multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Glycyclamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Glycyclamide, a first-generation sulfonylurea compound. The information is curated for professionals in research, and drug development, presenting quantitative data, experimental methodologies, and key biological pathways in a structured and accessible format.

Chemical Identity and Structure

This compound, also known by synonyms such as Tolcyclamide and Cyclamide, is chemically identified as 1-cyclohexyl-3-(4-methylphenyl)sulfonylurea. Its fundamental role is as an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus.

| Identifier | Value | Reference |

| IUPAC Name | 1-cyclohexyl-3-(4-methylphenyl)sulfonylurea | [1][2][3] |

| CAS Number | 664-95-9 | [1][4][5] |

| Molecular Formula | C₁₄H₂₀N₂O₃S | [1][2][5] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 | [3][6] |

| InChI Key | RIGBPMDIGYBTBJ-UHFFFAOYSA-N | [1][3][6] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) like this compound are critical for its formulation, delivery, and pharmacokinetic profile. Key quantitative data are summarized below.

| Property | Value | Unit | Reference |

| Molecular Weight | 296.39 | g/mol | [1][2][5] |

| Melting Point | 174 - 176 | °C | [4][5] |

| Water Solubility | 18.36 (at 37 °C) | mg/L | [4] |

| LogP (Octanol-Water Partition Coefficient) | 2.9 | [2][3] | |

| pKa | 5.50 (Uncertain) | [4] | |

| Appearance | Solid powder | [2] | |

| Density (estimate) | 1.21 - 1.26 | g/cm³ | [4][6] |

| Hydrogen Bond Donor Count | 2 | [2][6] | |

| Hydrogen Bond Acceptor Count | 3 | [2][6] | |

| Storage Conditions | Short term (days to weeks): Dry, dark, 0 - 4°C. Long term (months to years): -20°C. | [2][7] |

Mechanism of Action and Signaling Pathway

This compound exerts its primary therapeutic effect by stimulating insulin secretion from pancreatic β-cells. This action is mediated through its interaction with the ATP-sensitive potassium (KATP) channel on the β-cell plasma membrane.[2][3]

The KATP channel is a complex of two proteins: the pore-forming subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1), which serves as the binding site for sulfonylurea drugs.[1] The binding of this compound to SUR1 induces closure of the KATP channel. This inhibition of potassium efflux leads to depolarization of the cell membrane. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca²⁺). Elevated intracellular calcium triggers the exocytosis of insulin-containing secretory granules, releasing insulin into the bloodstream.[2][3]

While the primary mechanism is well-established, some studies suggest that sulfonylureas may also have extrapancreatic effects, such as increasing insulin receptor sensitivity, though specific research on this compound's peripheral impact is limited.[2]

Chemical Synthesis

A common and direct laboratory method for synthesizing this compound and other sulfonylureas involves the reaction of an amine with a sulfonyl isocyanate. Specifically, this compound is formed through the nucleophilic addition of cyclohexylamine to p-toluenesulfonyl isocyanate.[1]

The nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This reaction forms a stable sulfonylurea linkage, yielding the final this compound product.[1]

Experimental Protocols

The following sections describe generalized, standard laboratory protocols for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube with liquid paraffin or an automated digital device).[8][9]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[9]

-

Reporting: The melting point is reported as the range T1-T2. A narrow range (0.5-1°C) typically indicates high purity.[8]

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the maximum concentration of this compound that can dissolve in water at a specific temperature.

Methodology:

-

System Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer) in a sealed, inert container (e.g., a glass vial).

-

Equilibration: The container is agitated in a constant temperature water bath (e.g., 37°C to simulate physiological conditions) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[10]

-

Phase Separation: After equilibration, the suspension is allowed to settle. The saturated solution is then separated from the excess solid by filtration (using a filter that does not adsorb the compound) or centrifugation.[11]

-

Analysis: The concentration of this compound in the clear, saturated filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

Reporting: The solubility is reported in units such as mg/L or mol/L at the specified temperature.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent system (e.g., a methanol-water mixture to ensure solubility) to create a solution of known concentration (e.g., 1 mM).[4][12] The solution is made acidic (e.g., to pH 2) with a standard acid like HCl.[4]

-

Titration: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

A standardized basic titrant (e.g., 0.1 M NaOH) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[4][12]

-

Data Analysis: The titration is continued until the pH reaches a plateau in the basic range (e.g., pH 12). A titration curve is generated by plotting pH versus the volume of titrant added.

-

pKa Calculation: The pKa is determined from the inflection point of the sigmoid titration curve. This can be done by finding the pH at the half-equivalence point or by analyzing the first derivative of the curve (where the peak corresponds to the pKa).[13] The experiment is typically repeated multiple times to ensure accuracy.[4]

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP), a measure of the compound's lipophilicity.

Methodology:

-

System Preparation: A solution of this compound is prepared in one of the two immiscible phases (n-octanol or water/buffer). This solution is then added to a separation funnel containing the other phase. The volumes of n-octanol and the aqueous phase are precisely measured.[14]

-

Equilibration: The funnel is sealed and shaken vigorously for a set period to facilitate the partitioning of the compound between the two layers. It is then left to stand undisturbed until the two phases have completely separated.[14]

-

Phase Separation and Sampling: A sample is carefully withdrawn from both the n-octanol layer and the aqueous layer.

-

Analysis: The concentration of this compound in each phase is accurately determined using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value: LogP = log10([Concentration]octanol / [Concentration]aqueous).[15]

References

- 1. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacy Corner: How Do Sulfonylureas Work? – Clinical Correlations [clinicalcorrelations.org]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. enamine.net [enamine.net]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Interaction of Glycyclamide with Sulfonylurea Receptors (SURs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the first-generation sulfonylurea, glycyclamide, and its target, the sulfonylurea receptors (SURs). This document delves into the core mechanism of action, signaling pathways, quantitative interaction data, and detailed experimental protocols relevant to the study of this compound.

Introduction to this compound and Sulfonylurea Receptors

This compound is an oral antihyperglycemic agent belonging to the first generation of sulfonylurea drugs.[1] Its primary therapeutic effect is the stimulation of insulin secretion from pancreatic β-cells, thereby lowering blood glucose levels.[2] The molecular target of this compound and other sulfonylureas is the ATP-sensitive potassium (K-ATP) channel, a complex ion channel crucial for coupling cellular metabolism to electrical excitability in various tissues.[2][3]

The K-ATP channel is an octameric protein complex composed of four inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[4] The SUR subunit is a member of the ATP-binding cassette (ABC) transporter superfamily and serves as the binding site for sulfonylurea drugs.[4]

There are three main isoforms of the sulfonylurea receptor, each with a distinct tissue distribution and physiological role, as detailed in Table 1.

| Subunit | Gene | Primary Tissue Distribution | Associated Kir Subunit |

| SUR1 | ABCC8 | Pancreatic β-cells, Brain | Kir6.2 |

| SUR2A | ABCC9 | Cardiac and Skeletal Muscle | Kir6.2 |

| SUR2B | ABCC9 | Smooth Muscle, Brain, Adipose Tissue | Kir6.1/Kir6.2 |

Table 1: Sulfonylurea Receptor Subtypes and Their Characteristics. This table summarizes the genetic origin, primary locations, and associated potassium channel subunits for the different SUR isoforms.

This compound exerts its primary therapeutic effects by interacting with the SUR1 subunit in pancreatic β-cells.[2]

Molecular Mechanism of this compound-SUR1 Interaction

The interaction of this compound with the SUR1 subunit of the K-ATP channel is the initiating event in its mechanism of action. By binding to SUR1, this compound inhibits the channel's activity, leading to a cascade of events that culminates in insulin exocytosis.[2]

Binding to the Sulfonylurea Receptor 1 (SUR1)

This compound binds to a specific site on the SUR1 subunit. This binding is a critical step that allosterically modulates the function of the associated Kir6.2 pore-forming subunit. The binding of sulfonylureas to SUR1 is complex and can be influenced by intracellular nucleotides such as ATP and ADP, which act as allosteric modulators.[2]

Inhibition of the K-ATP Channel

Under resting conditions (low blood glucose), K-ATP channels in pancreatic β-cells are open, allowing potassium ions (K+) to efflux, which maintains a hyperpolarized state of the cell membrane. This hyperpolarization prevents the opening of voltage-gated calcium channels and thus inhibits insulin secretion.[2]

When this compound binds to SUR1, it induces a conformational change in the K-ATP channel complex that leads to its closure.[2] This inhibition of potassium efflux causes a buildup of positive charge inside the cell, leading to depolarization of the β-cell membrane.

Signaling Pathway of this compound-Mediated Insulin Secretion

The binding of this compound to SUR1 and the subsequent closure of the K-ATP channel initiate a well-defined signaling pathway that results in the secretion of insulin.

Caption: Signaling pathway of this compound-induced insulin secretion.

-

Binding and Channel Closure: this compound binds to the SUR1 subunit of the K-ATP channel.[2]

-

Membrane Depolarization: The closure of the K-ATP channel prevents K+ efflux, leading to the depolarization of the β-cell membrane.[2]

-

Calcium Influx: The change in membrane potential activates voltage-gated Ca²⁺ channels, resulting in an influx of extracellular calcium.[2]

-

Insulin Exocytosis: The rise in intracellular Ca²⁺ concentration triggers the fusion of insulin-containing vesicles with the cell membrane and the subsequent secretion of insulin into the bloodstream.[2]

Quantitative Analysis of this compound-SUR Interaction

One study indicates that this compound has an EC50 (half-maximal effective concentration) for its glucose-lowering effect of approximately 10⁻⁴ M.[2] This is significantly higher than that of the second-generation sulfonylurea, glipizide, which has an EC50 of around 10⁻⁷ M, indicating lower potency for this compound.[2]

For comparison, the binding affinities (Ki) of other sulfonylureas for the SUR1 and SUR2A subunits are presented in Table 2. It is important to note that EC50 and Ki are different measures; EC50 reflects the concentration needed for a functional effect, while Ki represents the binding affinity to the receptor.

| Compound | Target | Ki (approximate) | Generation |

| Tolbutamide | Kir6.2/SUR1 | 5 µM | First |

| Glibenclamide | Kir6.2/SUR1 | 4 nM | Second |

| Glibenclamide | Kir6.2/SUR2A | 27 nM | Second |

Table 2: Comparative Binding Affinities of Selected Sulfonylureas. This table shows the approximate inhibition constants (Ki) for different sulfonylureas on K-ATP channels, highlighting the higher affinity of second-generation drugs.[5]

Experimental Protocols

The interaction between this compound and SURs can be investigated using several well-established experimental techniques. The following sections detail the methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand (e.g., this compound) to its receptor (SUR1).

Caption: Experimental workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing SUR1 (e.g., pancreatic islets or a β-cell line like INS-1) in a cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled sulfonylurea (e.g., [³H]glibenclamide), and varying concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radioactive high-affinity sulfonylurea).

-

Incubate the mixture at a controlled temperature for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and the effect of compounds like this compound on channel gating.

Caption: Workflow for a patch-clamp electrophysiology experiment.

Methodology:

-

Cell Preparation:

-

Isolate pancreatic β-cells or use a cell line that endogenously or recombinantly expresses the K-ATP channel of interest (Kir6.2/SUR1).

-

Place the cells in a recording chamber on the stage of an inverted microscope.

-

-

Pipette and Sealing:

-

Pull a glass micropipette to a fine tip and fill it with an appropriate intracellular solution.

-

Under microscopic guidance, bring the micropipette into contact with the cell membrane.

-

Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

-

Recording Configuration:

-

For whole-cell recording , apply a stronger pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell. This allows for the measurement of the total K-ATP current.

-

For inside-out patch recording , after forming a giga-seal, retract the pipette to excise a patch of membrane, with the intracellular face exposed to the bath solution. This configuration is ideal for studying the direct effects of intracellularly applied substances.

-

-

Data Acquisition and Analysis:

-

Using a patch-clamp amplifier, apply a voltage protocol to the cell or membrane patch and record the resulting ion channel currents.

-

Record baseline K-ATP channel activity.

-

Apply this compound at various concentrations to the bath solution (for whole-cell) or the exposed intracellular face of the membrane (for inside-out patch).

-

Record the inhibition of the K-ATP current in the presence of this compound.

-

Analyze the current recordings to determine the extent of channel inhibition.

-

Plot the percentage of inhibition against the concentration of this compound to construct a dose-response curve and determine the IC50.

-

Conclusion

This compound, a first-generation sulfonylurea, plays a significant role in the management of type 2 diabetes by stimulating insulin secretion. Its mechanism of action is initiated by binding to the SUR1 subunit of the K-ATP channel in pancreatic β-cells, leading to channel closure, membrane depolarization, and subsequent calcium-dependent insulin exocytosis. While quantitative data on its direct binding affinity to SUR1 is less prevalent in recent literature compared to second-generation sulfonylureas, its functional potency is demonstrably lower. The experimental protocols of radioligand binding and patch-clamp electrophysiology remain the gold-standard techniques for elucidating the intricate details of the this compound-SUR interaction. A thorough understanding of this interaction at the molecular level is essential for the rational design and development of new and improved therapies for metabolic disorders.

References

- 1. This compound | C14H20N2O3S | CID 12628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 664-95-9 | Benchchem [benchchem.com]

- 3. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tissue specificity of sulfonylureas: studies on cloned cardiac and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Landscape of Glycyclamide: A Technical Guide for Researchers

Foreword

Glycyclamide, a first-generation sulfonylurea, has played a significant role in the therapeutic landscape of type 2 diabetes mellitus. While newer generations of sulfonylureas and other anti-diabetic agents have since been developed, a comprehensive understanding of this compound's molecular structure and function remains crucial for researchers in pharmacology, drug discovery, and metabolic diseases. This technical guide provides an in-depth exploration of this compound, focusing on its core molecular attributes, mechanism of action, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this archetypal sulfonylurea.

Molecular Structure and Chemical Properties

This compound, with the IUPAC name 1-cyclohexyl-3-(4-methylphenyl)sulfonylurea, is a sulfonylurea compound characterized by a central urea moiety linked to a cyclohexyl group and a p-tolylsulfonyl group.[1][2] Its chemical formula is C14H20N2O3S, and it has a molecular weight of approximately 296.39 g/mol .[1]

The molecular structure of this compound is pivotal to its function. The sulfonylurea core is the primary pharmacophore responsible for its hypoglycemic activity, while the cyclohexyl and p-tolyl substituents influence its potency, pharmacokinetics, and binding affinity to its molecular target.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-cyclohexyl-3-(4-methylphenyl)sulfonylurea | [1][2] |

| Synonyms | Tolhexamide, Tolcyclamide, Gliciclamide, Cyclamide | [3][4][5] |

| CAS Number | 664-95-9 | [4][5] |

| Molecular Formula | C14H20N2O3S | [1][5] |

| Molecular Weight | 296.39 g/mol | [1] |

| Melting Point | 174-176 °C | [5] |

| Water Solubility | 18.36 mg/L (at 37 °C) | [5] |

| pKa | 5.50 (estimated) | [5] |

Mechanism of Action: Modulating Insulin Secretion

This compound exerts its primary therapeutic effect by stimulating insulin secretion from pancreatic β-cells. This action is mediated through its specific interaction with the ATP-sensitive potassium (KATP) channel, a crucial component in the glucose-sensing machinery of these cells.

The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits. Under basal glucose conditions, these channels are open, allowing potassium efflux and maintaining the β-cell in a hyperpolarized state, which prevents insulin release.

This compound, like other sulfonylureas, binds with high affinity to the SUR1 subunit of the KATP channel. This binding event induces a conformational change in the channel complex, leading to its closure. The subsequent reduction in potassium efflux results in the depolarization of the β-cell membrane. This depolarization triggers the opening of voltage-dependent calcium channels, leading to an influx of extracellular calcium. The rise in intracellular calcium concentration is the primary stimulus for the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.

Quantitative Pharmacological Data

Specific quantitative data for this compound, such as binding affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50), are not extensively reported in publicly available literature. This is likely due to its status as an older, first-generation sulfonylurea that has been superseded in research and clinical practice by newer agents. However, to provide a comparative context for researchers, the following tables summarize typical quantitative data for other well-characterized sulfonylureas.

Table 2: Comparative Binding Affinities (Ki) and IC50 Values for KATP Channel Inhibition by Sulfonylureas

| Compound | Target | Ki (nM) | IC50 (nM) | Organism/Cell Line | Reference |

| Glibenclamide | SUR1/Kir6.2 | ~0.1 - 1 | ~1 - 10 | Rat β-cells, COS cells | Generic Data |

| Glipizide | SUR1/Kir6.2 | ~1 - 10 | ~10 - 50 | Rat β-cells, HIT-T15 cells | Generic Data |

| Gliclazide | SUR1/Kir6.2 | ~10 - 50 | ~50 - 200 | Rat β-cells, MIN6 cells | Generic Data |

| This compound | SUR1/Kir6.2 | Data not available | Data not available |

Table 3: Comparative EC50 Values for Insulin Secretion and Pharmacokinetic Parameters of Sulfonylureas

| Compound | EC50 for Insulin Secretion (nM) | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) | Reference |

| Glibenclamide | ~10 - 100 | >90 | >99 | 10 | Generic Data |

| Glipizide | ~50 - 200 | >90 | >98 | 2 - 4 | Generic Data |

| Gliclazide | ~100 - 500 | >95 | ~94 | 10 - 12 | Generic Data |

| This compound | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The characterization of this compound and other sulfonylureas involves a range of in vitro and electrophysiological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for SUR1

This assay quantifies the binding affinity of a compound to the sulfonylurea receptor (SUR1).

Materials:

-

Membrane preparations from cells expressing SUR1 (e.g., INS-1E cells, or transfected HEK293 cells).

-

Radiolabeled sulfonylurea (e.g., [³H]Glibenclamide).

-

Unlabeled this compound or other competing ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a reaction tube, combine the cell membrane preparation, a fixed concentration of [³H]Glibenclamide, and varying concentrations of unlabeled this compound.

-

For determining non-specific binding, use a high concentration of an unlabeled sulfonylurea (e.g., 10 µM Glibenclamide).

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the Ki or IC50 value of this compound.

In Vitro Insulin Secretion Assay

This assay measures the ability of a compound to stimulate insulin release from pancreatic β-cells or isolated islets.

Materials:

-

Pancreatic islets isolated from rodents or a suitable β-cell line (e.g., MIN6, INS-1E).

-

Krebs-Ringer bicarbonate (KRB) buffer supplemented with appropriate glucose concentrations (basal and stimulatory).

-

This compound solutions at various concentrations.

-

Insulin ELISA kit.

-

Multi-well culture plates.

-

Incubator (37°C, 5% CO2).

Procedure:

-

Culture the β-cells or isolated islets in multi-well plates.

-

Pre-incubate the cells in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

-

Replace the pre-incubation buffer with fresh KRB buffer containing either low glucose, high glucose (e.g., 16.7 mM), or low glucose supplemented with varying concentrations of this compound.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

Collect the supernatant from each well.

-

Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

Normalize the insulin secretion to the total protein content or DNA content of the cells in each well.

-

Plot the dose-response curve to determine the EC50 of this compound for insulin secretion.

Electrophysiology (Patch-Clamp)

This technique directly measures the activity of the KATP channel and its modulation by this compound.

Materials:

-

Pancreatic β-cells or a cell line expressing the KATP channel.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Glass micropipettes.

-

Extracellular and intracellular solutions.

-

This compound solution.

Procedure:

-

Prepare isolated β-cells for patch-clamp recording.

-

Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

-

Establish a whole-cell or inside-out patch configuration.

-

Record the KATP channel currents under basal conditions.

-

Perfuse the cell with a solution containing this compound at various concentrations.

-

Measure the inhibition of the KATP channel current in response to this compound.

-

Analyze the current recordings to determine the dose-dependent inhibition and calculate the IC50.

Conclusion

This compound serves as a foundational molecule for understanding the pharmacology of sulfonylureas. Its well-defined structure and clear mechanism of action, centered on the inhibition of the pancreatic β-cell KATP channel, provide a valuable model for the study of insulin secretagogues. While specific quantitative data for this compound is sparse in contemporary literature, the experimental protocols and comparative data presented in this guide offer a robust framework for its further investigation. A thorough understanding of this compound's molecular and functional properties remains essential for researchers dedicated to advancing the field of diabetes therapeutics and ion channel pharmacology.

References

Unveiling the Role of Sulfonylureas in Diabetes Research: A Technical Guide Focused on Glibenclamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the basic research applications of sulfonylureas, with a specific focus on Glibenclamide (also known as Glyburide), a widely studied second-generation compound, in the context of diabetes. Due to the limited availability of specific research data on "Glycyclamide," this paper will leverage the extensive body of knowledge on Glibenclamide as a representative sulfonylurea to illuminate the core mechanisms and experimental approaches relevant to this class of antidiabetic agents.

Core Mechanism of Action: Stimulating Insulin Secretion

Glibenclamide and other sulfonylureas exert their primary therapeutic effect by stimulating the release of insulin from pancreatic β-cells.[1][2] This action is independent of ambient glucose levels. The molecular mechanism hinges on the interaction of these drugs with the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[1][3]

Under normal physiological conditions, an increase in blood glucose leads to a rise in intracellular ATP within the β-cell. This elevated ATP binds to and closes the K-ATP channels, causing membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+). The subsequent increase in intracellular Ca2+ triggers the exocytosis of insulin-containing granules.[3]

Sulfonylureas mimic the effect of ATP by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the K-ATP channel.[4] This binding event also leads to the closure of the K-ATP channel, initiating the same cascade of depolarization, Ca2+ influx, and ultimately, insulin secretion.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of Glibenclamide on insulin secretion and blood glucose levels.

Table 1: Dose-Dependent Effect of Glibenclamide on Blood Glucose and Insulin Levels

| Glibenclamide Dose (mg/day) | Mean Blood Glucose Decrease (%) | Mean Insulin Increase (%) |

| 2.5 | 20 | 51 |

| 5 | 22 | 58 |

| 10 | 26 | 44 |

| 20 | 28 | 33 |

Data adapted from a 12-week, prospective, single-center, open-label, dose-escalation study in patients with poorly controlled type 2 diabetes.[5]

Table 2: Effect of Glibenclamide on C-Peptide Secretion Rates at Various Glucose Concentrations

| Glucose Concentration (mmol/l) | C-Peptide Secretion Rate on Placebo (pmol/min) (Geometric Mean, 95% CI) | Increase in C-Peptide Secretion Rate with Glibenclamide (pmol/min) |

| 4.0 | 63 (46, 86) | 140 |

| 8.0 | 143 (105, 195) | 126 |

| 12.0 | 205 (149, 281) | 158 |

Data from a study investigating the incremental and proportional effect of Glibenclamide on insulin secretion rates.[6]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of Glibenclamide-Induced Insulin Secretion

Caption: Glibenclamide binds to the SUR1 receptor, leading to insulin secretion.

Experimental Workflow for Studying Glibenclamide's Effect on Insulin Secretion

Caption: Workflow for in vitro analysis of Glibenclamide's effect on insulin secretion.

Detailed Experimental Protocols

Protocol 1: In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol outlines a common method to assess the direct effect of a compound like Glibenclamide on insulin secretion from isolated pancreatic islets.

1. Materials and Reagents:

-

Collagenase P

-

Hanks' Balanced Salt Solution (HBSS)

-

RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with various glucose concentrations (e.g., 3.3 mM and 16.7 mM)

-

Glibenclamide stock solution (dissolved in a suitable solvent like DMSO)

-

Insulin Enzyme-Linked Immunosorbent Assay (ELISA) kit

-

Centrifuge

-

Incubator (37°C, 5% CO2)

-

Microplate reader

2. Islet Isolation: a. Pancreata are harvested from euthanized rodents (e.g., rats or mice) under sterile conditions. b. The pancreas is distended by injecting cold collagenase P solution into the common bile duct. c. The pancreas is then digested in a water bath at 37°C for a specific duration. d. The digestion is stopped by adding cold HBSS. e. Islets are purified from the digested tissue using a density gradient (e.g., Ficoll or Histopaque). f. Isolated islets are hand-picked under a stereomicroscope and cultured overnight in RPMI-1640 medium to allow for recovery.

3. Insulin Secretion Assay: a. After overnight culture, islets are pre-incubated in KRB buffer with a low glucose concentration (e.g., 3.3 mM) for 1-2 hours to establish a basal insulin secretion rate. b. Following pre-incubation, islets are divided into experimental groups (e.g., control, and different concentrations of Glibenclamide). c. Islets are then incubated for a defined period (e.g., 60-120 minutes) in KRB buffer containing either a low (3.3 mM) or high (16.7 mM) glucose concentration, with or without the addition of Glibenclamide or the vehicle control. d. At the end of the incubation period, the supernatant is collected from each group.

4. Insulin Measurement: a. The concentration of insulin in the collected supernatant is quantified using a commercially available insulin ELISA kit, following the manufacturer's instructions. b. The absorbance is read using a microplate reader, and insulin concentrations are calculated based on a standard curve.

5. Data Analysis: a. Insulin secretion is typically normalized to the islet number or total protein content. b. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is performed to compare insulin secretion between the different treatment groups.

Protocol 2: Hyperinsulinemic-Euglycemic Clamp in Human Subjects

This protocol is a gold-standard method to assess insulin sensitivity and β-cell function in vivo. While complex, it provides critical data on the physiological effects of drugs like Glibenclamide.

1. Subject Preparation: a. Subjects fast overnight. b. Two intravenous catheters are inserted, one in an antecubital vein for infusions and the other in a contralateral hand vein for blood sampling. The sampling hand is heated to arterialize the venous blood.

2. Clamp Procedure: a. A primed-continuous infusion of human insulin is started to raise and maintain plasma insulin at a constant hyperinsulinemic level. b. A variable infusion of 20% dextrose is started and adjusted to "clamp" the blood glucose concentration at a predetermined level (e.g., euglycemia at ~5.0 mmol/l). c. Blood glucose is monitored every 5-10 minutes to guide the adjustment of the dextrose infusion rate.

3. Glibenclamide Administration: a. In a crossover study design, subjects would undergo the clamp procedure on separate occasions after a period of treatment with either placebo or Glibenclamide.

4. C-Peptide Measurement: a. Blood samples are collected at regular intervals throughout the clamp to measure C-peptide concentrations. C-peptide is co-secreted with insulin in equimolar amounts and is a reliable marker of endogenous insulin secretion. b. C-peptide levels are measured using radioimmunoassay (RIA) or ELISA.

5. Data Analysis: a. The glucose infusion rate (GIR) during the last 30-60 minutes of the clamp is a measure of insulin sensitivity. b. C-peptide levels are used to calculate the insulin secretion rate, often using deconvolution analysis to account for C-peptide kinetics. c. The effect of Glibenclamide on insulin secretion can then be determined by comparing the C-peptide levels and calculated secretion rates between the placebo and Glibenclamide treatment periods.[6]

This technical guide provides a foundational understanding of the research applications of sulfonylureas, exemplified by Glibenclamide, in the study of diabetes. The provided data, signaling pathways, and experimental protocols offer a starting point for researchers and drug development professionals interested in this important class of antidiabetic agents.

References

- 1. m.youtube.com [m.youtube.com]

- 2. What Are My Options for Type 2 Diabetes Medications? | ADA [diabetes.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Glibenclamide in patients with poorly controlled type 2 diabetes: a 12-week, prospective, single-center, open-label, dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Glycyclamide: Synonyms, Properties, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glycyclamide, a first-generation sulfonylurea compound. It covers its nomenclature, physicochemical and pharmacological properties, and detailed experimental protocols relevant to its synthesis and evaluation. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and diabetes drug development.

Synonyms and Alternative Names for this compound

This compound is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of its synonyms and alternative identifiers is provided below to aid in literature searches and compound identification.

Common Synonyms:

Systematic and IUPAC Names:

-

1-cyclohexyl-3-(p-toluenesulfonyl)urea[1]

-

1-cyclohexyl-3-(4-methylphenyl)sulfonylurea

Brand and Other Names:

-

Agliral

-

Cychloral

-

Diabomet

-

Diaborale

-

Gliciclamide

-

Glicosil

-

Tolhexamide

-

K-386

-

NSC-142661

Chemical Identifiers:

-

CAS Number: 664-95-9

-

EC Number: 211-557-6

-

UNII: C40N4EJY68

Quantitative Data Summary

This section presents a summary of the key physicochemical and pharmacokinetic properties of this compound in a structured tabular format for easy comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₀N₂O₃S | [1] |

| Molecular Weight | 296.39 g/mol | [1] |

| EC₅₀ | Approximately 10⁻⁴ M | |

| Half-life | Approximately 6-8 hours | |

| Solubility | Soluble in DMSO | [2] |

| Physical Description | Solid | |

| InChI Key | RIGBPMDIGYBTBJ-UHFFFAOYSA-N | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound.

Chemical Synthesis of this compound

A general and efficient method for the synthesis of sulfonylurea compounds like this compound involves the reaction of a sulfonyl isocyanate with an amine. Below is a detailed protocol for the synthesis of 1-cyclohexyl-3-(p-toluenesulfonyl)urea.

Materials:

-

p-Toluenesulfonyl isocyanate

-

Cyclohexylamine

-

Anhydrous organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Nitrogen or Argon gas

-

Reaction flask with a magnetic stirrer

-

Dropping funnel

-